

Physicochemical characteristics of 19(S)-Hydroxyconopharyngine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19(S)-Hydroxyconopharyngine

Cat. No.: B1179612

[Get Quote](#)

In-Depth Technical Guide to 19(S)-Hydroxyconopharyngine

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(S)-Hydroxyconopharyngine is a naturally occurring iboga-type indole alkaloid found in plant species such as *Tabernaemontana bovina* and *Voacanga africana*. As a member of the complex and pharmacologically significant iboga alkaloid family, this compound warrants detailed investigation for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical characteristics of **19(S)-Hydroxyconopharyngine**, detailed experimental protocols for its isolation and characterization, and an exploration of the potential biological activities and signaling pathways associated with related iboga alkaloids.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of **19(S)-Hydroxyconopharyngine** is fundamental for its study and potential application in drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and Molecular Data

The chemical structure and fundamental molecular properties of **19(S)-Hydroxyconopharyngine** are summarized in the table below.

Property	Value
Molecular Formula	C ₂₃ H ₃₀ N ₂ O ₅
Molecular Weight	414.49 g/mol
CAS Number	16790-93-5
IUPAC Name	Methyl (1S,2R,19S)-19-hydroxy-10,11-dimethoxy-2,7-dihydro-1H-2,7-ethano-2a,6-diazacyclopenta[hi]aceanthrylene-1-carboxylate
Canonical SMILES	COC1=C(C=C2C(=C1)C3=C(C4N(C3)CCC5(C4CC(C(C5)O)C)C(=O)OC)N2)OC
Purity	>95% (commercially available)

Spectral Data

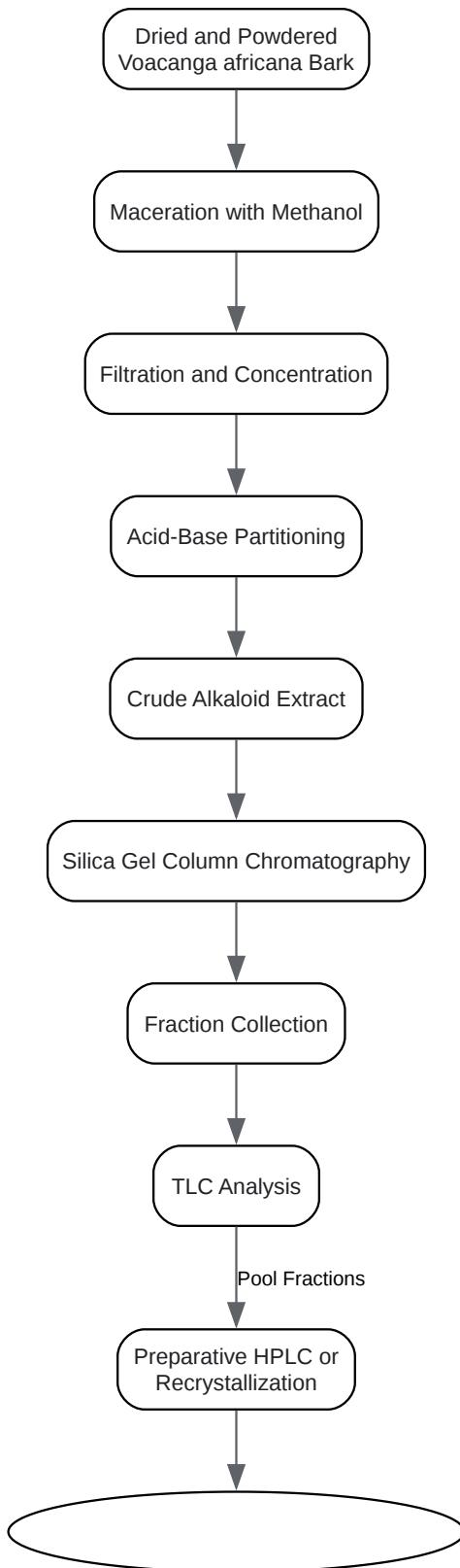
Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of **19(S)-Hydroxyconopharyngine**. While a complete set of publicly available spectra is limited, typical spectral characteristics for related iboga alkaloids are described.

- **¹H NMR Spectroscopy:** The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for aromatic protons of the indole nucleus, methoxy groups, and aliphatic protons of the complex polycyclic core.
- **¹³C NMR Spectroscopy:** The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide detailed information on the carbon skeleton, with distinct chemical shifts for the aromatic, olefinic, and aliphatic carbons, as well as the carbonyl carbon of the ester group.
- **Mass Spectrometry (MS):** Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 414.49. Fragmentation patterns can provide further structural information.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H and O-H stretching, C-H stretching of aromatic and aliphatic groups, and a strong C=O stretching vibration from the ester functional group.[1]

Solubility and Stability

- Solubility: Specific solubility data for **19(S)-Hydroxyconopharyngine** is not widely reported. However, based on its structure, it is expected to be soluble in organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is likely to be low.
- Storage and Stability: For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.


Experimental Protocols

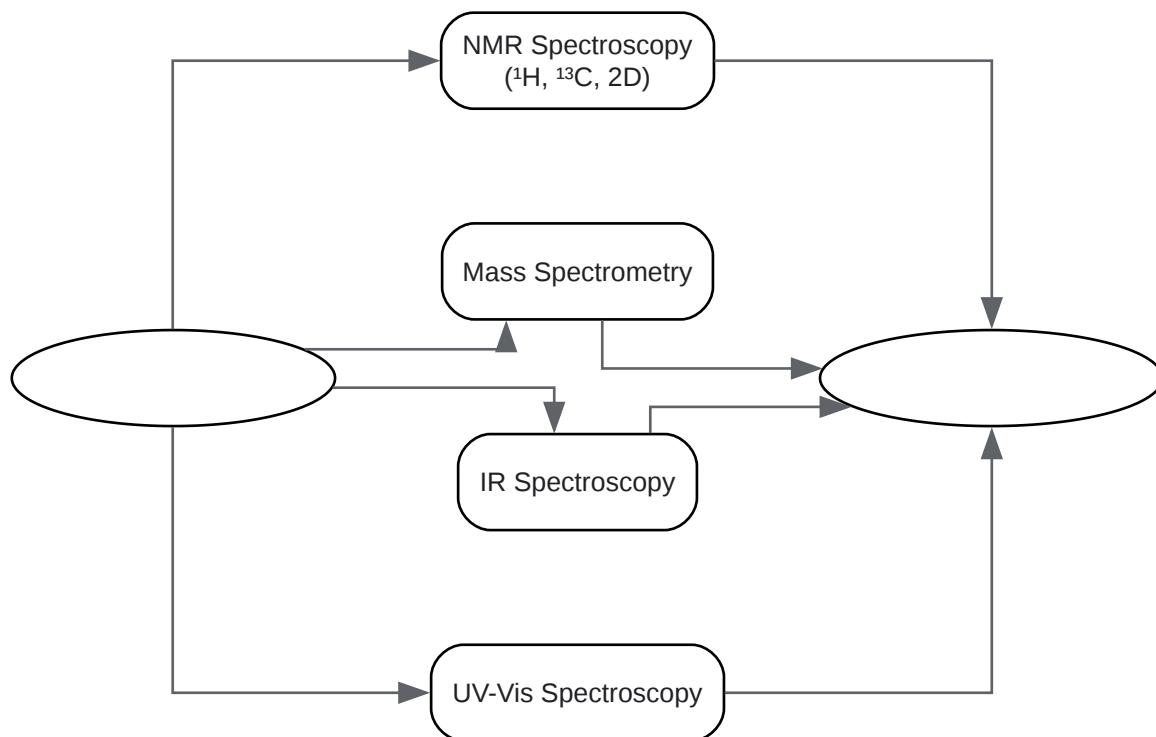
The following sections outline generalized experimental methodologies for the isolation and characterization of **19(S)-Hydroxyconopharyngine** from its natural sources, based on established protocols for related alkaloids from *Voacanga africana*.

Isolation of **19(S)-Hydroxyconopharyngine**

The isolation of **19(S)-Hydroxyconopharyngine** from plant material typically involves extraction followed by chromatographic separation.

Workflow for Isolation:

[Click to download full resolution via product page](#)**Caption:** General workflow for the isolation of **19(S)-Hydroxyconopharyngine**.


Methodology:

- Extraction: The dried and powdered bark of Voacanga africana is macerated with methanol at room temperature for several days. The process is repeated multiple times to ensure complete extraction.
- Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral compounds. The extract is dissolved in an acidic aqueous solution and washed with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent (e.g., chloroform or dichloromethane).
- Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone).
- Purification: Fractions containing **19(S)-Hydroxyconopharyngine**, as identified by Thin Layer Chromatography (TLC), are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield the pure compound.

Structural Characterization

The identity and purity of the isolated **19(S)-Hydroxyconopharyngine** are confirmed using a combination of spectroscopic techniques.

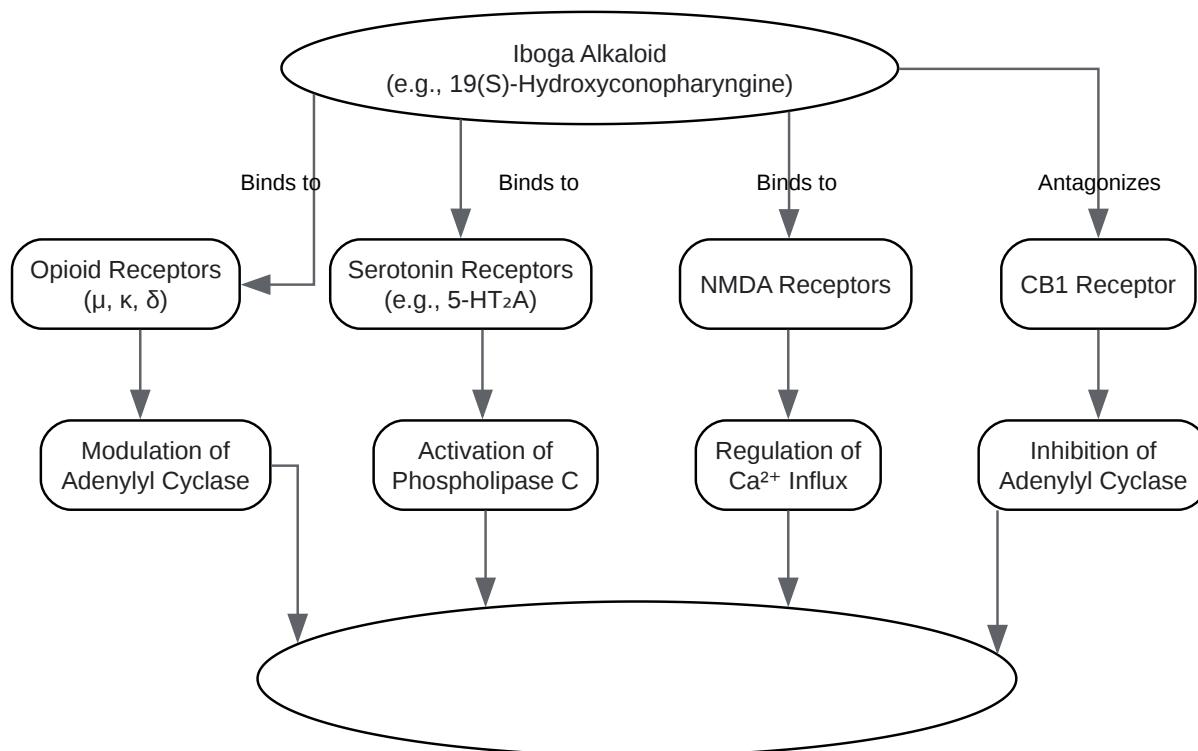
Workflow for Structural Characterization:

[Click to download full resolution via product page](#)

Caption: Workflow for the structural characterization of **19(S)-Hydroxyconopharyngine**.

Methodology:

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl_3 or CD_3OD). Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons and to fully assign the structure.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
- **Infrared Spectroscopy:** An IR spectrum is recorded to identify the functional groups present in the molecule.
- **UV-Vis Spectroscopy:** The UV-Vis spectrum is recorded to observe the electronic transitions characteristic of the indole chromophore.


Biological Activity and Signaling Pathways

While specific studies on the biological activity of **19(S)-Hydroxyconopharyngine** are limited, the broader class of iboga alkaloids, particularly those isolated from *Voacanga africana*, has been shown to possess a range of pharmacological activities. These include anti-onchocercal, central nervous system (CNS), neuroprotective, anti-microbial, anti-tumor, and anti-oxidant effects.[2][3]

Some iboga-type alkaloids from *Voacanga africana* have demonstrated inhibitory effects on capsaicin-induced contractions and have shown antagonistic activity at the cannabinoid receptor 1 (CB1).[4] Given the structural similarities, it is plausible that **19(S)-Hydroxyconopharyngine** may exhibit comparable biological activities.

The mechanism of action for many iboga alkaloids involves interaction with multiple neurotransmitter systems. The diagram below illustrates a hypothetical signaling pathway that could be modulated by iboga alkaloids, based on their known interactions with various receptors.

Hypothetical Signaling Pathway for Iboga Alkaloids:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alkaloids with Anti-Onchocercal Activity from Voacanga africana Stapf (Apocynaceae): Identification and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ug.edu.gh [pure.ug.edu.gh]
- 3. Ethnomedicinal uses, biological activities, and toxicity of Voacanga africana Stapf Ex Scott-Elliott | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Physicochemical characteristics of 19(S)-Hydroxyconopharyngine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179612#physicochemical-characteristics-of-19-s-hydroxyconopharyngine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com